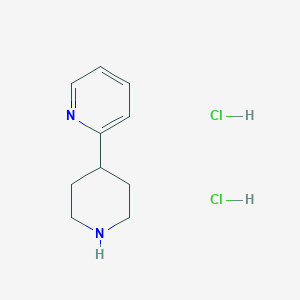

2-(Piperidin-4-yl)pyridine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCFRWODOJQICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582436 | |

| Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-45-2 | |

| Record name | 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2-(Piperidin-4-yl)pyridine Scaffold

An In-Depth Technical Guide to 2-(Piperidin-4-yl)pyridine Dihydrochloride

Topic: this compound CAS Number: 143924-45-2

Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the most privileged heterocyclic motifs are the pyridine and piperidine rings, valued for their versatile chemical reactivity and their ability to engage in critical interactions with biological targets. The fusion of these two rings into the 2-(Piperidin-4-yl)pyridine scaffold creates a conformationally constrained yet chemically versatile building block. Its dihydrochloride salt, with the CAS Number 143924-45-2, offers enhanced solubility and stability, making it a preferred starting material for multi-step synthetic campaigns.[1][2]

This guide provides a senior application scientist's perspective on this compound, moving beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its proven utility in drug discovery.

PART 1: Core Physicochemical and Structural Characteristics

The this compound molecule is a bifunctional entity. The pyridine ring acts as a weak base and a hydrogen bond acceptor, while the piperidine ring provides a saturated, three-dimensional structure that can be functionalized at the nitrogen atom. The dihydrochloride salt form ensures that both nitrogen atoms are protonated, significantly increasing its polarity and aqueous solubility, a crucial attribute for reagent preparation in drug synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 143924-45-2 | [1] |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [1][3] |

| Molecular Weight | 235.15 g/mol | [1][2] |

| IUPAC Name | 2-(piperidin-4-yl)pyridine;dihydrochloride | [1] |

| Appearance | Off-white to pale solid (typical) | [4] |

| Melting Point | 258 - 261 °C | [1] |

| Free Base CAS | 30532-37-7 | [5] |

| Monohydrochloride CAS | 216688-64-1 | [6][7] |

PART 2: Synthesis and Mechanistic Considerations

The construction of the 2-(Piperidin-4-yl)pyridine core is a foundational process in campaigns targeting a wide array of therapeutic agents. A robust and scalable synthesis is therefore critical. The most common and efficient strategy involves a two-stage process: the coupling of the pyridine and piperidine precursors via reductive amination, followed by the removal of a protecting group and subsequent salt formation.

Causality in Synthetic Design:

-

Choice of Precursors: The synthesis logically starts with commercially available 4-pyridyl precursors and a protected piperidin-4-one, typically N-Boc-piperidin-4-one. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the reductive amination conditions and its facile removal under acidic conditions, which conveniently dovetails with the final salt formation step.[8]

-

Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this key transformation.[8] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is mild enough to not reduce the ketone starting material prematurely and is selective for the iminium ion intermediate formed in situ. This selectivity minimizes side reactions and leads to higher yields, a critical consideration for process efficiency.

-

Deprotection and Salt Formation: The use of hydrochloric acid serves a dual purpose. It efficiently cleaves the acid-labile Boc protecting group and simultaneously forms the stable dihydrochloride salt of the final product, often driving it out of solution and simplifying purification through filtration.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination

-

To a stirred solution of N-Boc-piperidin-4-one (1.0 eq) and 2-aminopyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (catalytic amount, ~0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes. Rationale: Portion-wise addition controls the reaction exotherm and rate.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude Boc-protected intermediate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of hydrochloric acid (excess, >2.0 eq), typically as a concentrated aqueous solution or as a solution in a solvent like diethyl ether or isopropanol.

-

Stir the mixture at room temperature. The dihydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound.

Visualization: Synthetic Workflow

Caption: Synthetic pathway for this compound.

PART 3: Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the synthesized material. A multi-technique approach provides a self-validating system where data from orthogonal methods corroborates the final assessment.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and assess for the presence of impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt is highly polar).

-

¹H NMR Analysis: The spectrum should show characteristic signals for both the pyridine and piperidine protons. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The piperidine ring protons will be in the aliphatic region (typically δ 1.5-3.5 ppm). The integration of these regions should correspond to the number of protons in each part of the molecule.

-

¹³C NMR Analysis: The spectrum will confirm the carbon framework. Aromatic carbons of the pyridine ring will be observed between δ 120-160 ppm, while the saturated carbons of the piperidine ring will appear upfield (δ 25-55 ppm).[5]

-

Protocol 3.2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To quantify the purity of the compound and detect any process-related impurities or degradation products.[9]

-

Methodology:

-

System: A standard Reverse-Phase HPLC (RP-HPLC) system with UV detection is appropriate.

-

Column: A C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust choice.[10]

-

Mobile Phase: A gradient elution is typically required to separate the polar product from non-polar impurities.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acid modifier improves peak shape for basic analytes like pyridines.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

-

Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm or 260 nm).

-

Purity Calculation: Purity is determined by the area percent of the main product peak relative to the total area of all observed peaks.

-

Protocol 3.3: Mass Spectrometry (MS) for Identity Confirmation

-

Objective: To confirm the molecular weight of the parent compound.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Analysis: Analyze in positive ion mode. The expected mass to observe will be for the free base [M+H]⁺, which corresponds to a monoisotopic mass of approximately 163.12 Da (for C₁₀H₁₅N₂⁺).[5]

-

Visualization: Analytical Validation Workflow

Caption: Orthogonal analytical workflow for quality control.

PART 4: Applications in Drug Discovery and Development

The 2-(Piperidin-4-yl)pyridine scaffold is a cornerstone in the design of small molecule inhibitors and modulators due to its structural and chemical properties. Piperidine-containing compounds are ubiquitous in pharmaceuticals, valued for improving pharmacokinetic properties such as solubility and membrane permeability.[11]

-

Central Nervous System (CNS) Agents: The scaffold is a key component in the development of novel inhibitors for CNS targets. For example, derivatives have been synthesized and evaluated as highly potent and selective inhibitors of Cholesterol 24-Hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases.[12] The pyridine ring can engage in π-stacking or hydrogen bonding within a receptor's active site, while the piperidine nitrogen provides a handle for introducing substituents that can modulate potency, selectivity, and physicochemical properties.

-

Enzyme Inhibitors: The structural motif has been incorporated into potent Akt1/Akt2 dual inhibitors, which are targets in oncology research.[4]

-

Ion Channel Modulators: It serves as a reagent in the synthesis of potent sodium channel blockers being investigated for the treatment of ischemic stroke.[4] In this context, the basic nitrogen of the piperidine can exist in a protonated state at physiological pH, allowing for crucial ionic interactions with acidic residues in the ion channel pore.

-

Antimicrobial Agents: The broader class of piperidine and pyridine derivatives has shown significant promise in the development of new antimicrobial, antimalarial, and anticancer agents.[13]

PART 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for the dihydrochloride was not found, data from related pyridine hydrochloride and piperidine compounds provide a reliable basis for safety protocols.[14][15][16]

-

Hazards Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

Conclusion

This compound (CAS: 143924-45-2) is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to explore vast chemical space. Its robust synthesis, well-defined analytical profile, and proven utility in constructing high-value therapeutic candidates underscore its importance in the drug discovery pipeline. This guide has provided a comprehensive framework for understanding and utilizing this valuable scaffold, grounded in the principles of mechanistic chemistry and rigorous analytical science.

References

- 1. This compound | 143924-45-2 [sigmaaldrich.com]

- 2. 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Piperidin-4-yl)pyridine hydrochloride - CAS:216688-64-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2-(Piperidin-4-yl)pyridine hydrochloride | 216688-64-1 [amp.chemicalbook.com]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dovepress.com [dovepress.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine Dihydrochloride: A Key Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(Piperidin-4-yl)pyridine dihydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its pivotal role as a molecular scaffold in the creation of novel therapeutic agents. This document is designed to offer not just data, but also field-proven insights into the practical application and scientific reasoning behind its use.

Core Molecular Attributes

2-(Piperidin-4-yl)pyridine is a bicyclic molecule composed of a pyridine ring linked at the 2-position to a piperidine ring at its 4-position. For practical applications in laboratory and pharmaceutical settings, it is commonly supplied as a more stable and soluble dihydrochloride salt.

The fundamental properties of the free base and its dihydrochloride salt are crucial for any experimental design. The free base, 2-(Piperidin-4-yl)pyridine, possesses a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol [1]. The dihydrochloride salt, the focus of this guide, has the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.16 g/mol [2].

| Property | 2-(Piperidin-4-yl)pyridine (Free Base) | This compound |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₆Cl₂N₂ |

| Molecular Weight | 162.23 g/mol [1] | 235.16 g/mol [2] |

| CAS Number | 30532-37-7[3] | 143924-45-2[4][5][6] |

| Appearance | - | White to yellow crystal powder[5] |

| Storage | 2-8°C (protect from light)[3] | Room temperature, sealed well[5] |

The presence of two basic nitrogen atoms—one on the pyridine ring and one on the piperidine ring—allows for the formation of the stable dihydrochloride salt. This salt form enhances the compound's solubility in aqueous media, a critical factor for many biological assays and formulation studies.

Synthesis and Purification: A Strategic Approach

The synthesis of 2-(piperidin-4-yl)pyridine is a multi-step process that leverages established principles of heterocyclic chemistry. A common and logical synthetic strategy involves the creation of the core scaffold followed by deprotection and salt formation. While numerous variations exist, a representative workflow is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.

General Synthetic Workflow

A prevalent method for constructing the 2-(piperidin-4-yl)pyridine scaffold is through the hydrogenation of a corresponding bipyridine precursor. This approach is favored due to the commercial availability of substituted pyridines and the robustness of catalytic hydrogenation methods[7].

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system for the synthesis, drawing upon common laboratory practices for similar heterocyclic compounds.

Step 1: Catalytic Hydrogenation of a Pyridyl-Pyridine Precursor

-

Rationale: This step reduces one of the pyridine rings to a piperidine ring. The choice of catalyst and conditions is critical for selective hydrogenation.

-

Procedure:

-

To a solution of a suitable 2,4'-bipyridine derivative in ethanol or methanol, add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

-

Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-(piperidin-4-yl)pyridine.

-

Step 2: Formation of the Dihydrochloride Salt

-

Rationale: Conversion to the dihydrochloride salt is performed to enhance stability and solubility. The use of a solvent in which the salt is poorly soluble allows for precipitation and easy isolation.

-

Procedure:

-

Dissolve the crude 2-(piperidin-4-yl)pyridine free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in ethanol or diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.

-

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.

| Analytical Method | Expected Observations |

| ¹H NMR | The spectrum will show characteristic signals for both the pyridine and piperidine rings. Aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7-9 ppm). The aliphatic protons of the piperidine ring will be observed in the upfield region (typically δ 1.5-4.0 ppm). The N-H protons of the piperidinium and pyridinium ions may appear as broad signals. |

| ¹³C NMR | The spectrum will display distinct signals for the aromatic carbons of the pyridine ring (δ 120-160 ppm) and the aliphatic carbons of the piperidine ring (δ 25-55 ppm). |

| Mass Spectrometry (MS) | In electrospray ionization (ESI) mode, the spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₅N₂⁺. |

| Infrared (IR) Spectroscopy | The spectrum will exhibit characteristic N-H stretching vibrations for the secondary amine salt in the range of 2400-2800 cm⁻¹. Aromatic C-H and C=N stretching vibrations from the pyridine ring will also be present. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C₁₀H₁₆Cl₂N₂. |

Role in Drug Discovery and Development

The 2-(piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry. Its prevalence stems from the combination of a rigid aromatic pyridine ring, which can engage in π-stacking and hydrogen bonding interactions, and a flexible, saturated piperidine ring that provides a three-dimensional character to the molecule and can be readily substituted to modulate physicochemical properties and target binding.

Key Therapeutic Areas

Derivatives of 2-(piperidin-4-yl)pyridine have been investigated for a wide range of biological activities:

-

Anti-inflammatory Agents: The scaffold has been used to develop novel anti-inflammatory compounds. For instance, derivatives have shown inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular assays[8].

-

Antifungal Agents: By combining the piperidine moiety with other pharmacophores like tetrahydroisoquinoline, hybrid molecules with significant antifungal efficacy against clinically relevant species such as Candida albicans have been developed[9][10].

-

Kinase Inhibitors: The pyridine and piperidine nitrogens can act as key hydrogen bond acceptors/donors, making this scaffold suitable for designing inhibitors of protein kinases, which are crucial targets in oncology[11].

-

Central Nervous System (CNS) Agents: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them valuable for developing drugs targeting neurological disorders[12].

Illustrative Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Many inflammatory diseases are driven by the overexpression of pro-inflammatory mediators like TNF-α and NO. The production of these molecules is often regulated by the NF-κB signaling pathway. Certain 2-(piperidin-4-yl)pyridine derivatives have been shown to exert their anti-inflammatory effects by modulating this pathway.

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

This compound is more than just a chemical reagent; it is a versatile and powerful building block for the design and synthesis of new chemical entities with therapeutic potential. Its well-defined structure, coupled with the synthetic accessibility of its derivatives, ensures its continued importance in the field of drug discovery. This guide has provided a technical foundation for understanding and utilizing this compound, from its fundamental properties to its strategic application in medicinal chemistry. Researchers equipped with this knowledge are better positioned to harness the potential of this valuable scaffold in their quest for novel and effective medicines.

References

- 1. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 143924-45-2 [sigmaaldrich.com]

- 3. 2-(4'-Piperidinyl) pyridine | 30532-37-7 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride, CasNo.143924-45-2 BOC Sciences United States [bocscichem.lookchem.com]

- 6. 2-(1 Lamda{2}-piperidin-4-yl)pyridin-4-yl dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. 2-(PIPERIDIN-4-YLOXY)PYRIDINE 2HCL [myskinrecipes.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)pyridine Dihydrochloride

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(Piperidin-4-yl)pyridine dihydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals to predict a compound's behavior, optimize formulations, and ensure its efficacy and safety.[1][2][3][4] This document will delve into the structural attributes, solubility, melting point, ionization constants (pKa), and stability of this compound, offering both theoretical insights and practical experimental protocols.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties.[1][2][5] These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptor.[3][4] A thorough understanding of properties such as solubility, lipophilicity, and ionization is crucial for medicinal chemists and formulation scientists to design molecules with optimal pharmacokinetic and pharmacodynamic profiles, ultimately reducing attrition rates in drug development.[2]

This compound, as a salt form, is often selected to enhance the solubility and stability of the parent compound. This guide will explore the specific attributes of this dihydrochloride salt, providing a framework for its scientific evaluation.

Chemical Identity and Structural Features

A foundational step in characterizing any chemical entity is to establish its precise chemical identity.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-(4-Piperidinyl)pyridine dihydrochloride | N/A |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [6] |

| Molecular Weight | 235.15 g/mol | [6] |

| CAS Number | Not explicitly found for the dihydrochloride, the free base is 30532-37-7 | [7] |

| Chemical Structure | (See Figure 1) | N/A |

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The structure reveals a pyridine ring linked to a piperidine ring at the 4-position. The dihydrochloride salt form indicates that both nitrogen atoms, the one in the pyridine ring and the one in the piperidine ring, are protonated. This protonation significantly influences the molecule's physicochemical properties, particularly its solubility and pKa.

Key Physicochemical Properties and Their Determination

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The dihydrochloride salt form of 2-(Piperidin-4-yl)pyridine is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is a gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Purified water (e.g., Milli-Q)

-

HPLC-grade acetonitrile and water

-

Formic acid or other suitable mobile phase modifier

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of the desired solvent (e.g., purified water, PBS pH 7.4).

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a specific temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound and inject them into the HPLC to generate a calibration curve of peak area versus concentration.

-

Calculation: Determine the concentration of the compound in the diluted supernatant from the calibration curve and then calculate the original solubility, accounting for the dilution factor.

Caption: Workflow for thermodynamic solubility determination.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid. For a dihydrochloride salt, the melting point is expected to be relatively high and may be accompanied by decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a precise thermal analysis technique to determine the melting point and other thermal transitions of a material.

Materials:

-

This compound

-

DSC instrument

-

Aluminum pans and lids

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the compound into an aluminum DSC pan.

-

Sealing: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

While a specific melting point for this compound was not found, a related compound, 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, has a reported melting point of 228-235 °C[8]. This suggests that the title compound will also have a high melting point.

Ionization Constant (pKa)

The pKa values of a molecule are crucial as they determine the extent of its ionization at a given pH. This, in turn, influences its solubility, permeability, and binding to the target. 2-(Piperidin-4-yl)pyridine has two basic nitrogen atoms that can be protonated. The pKa of the piperidine nitrogen is expected to be higher (more basic) than that of the pyridine nitrogen.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a classic and accurate method for pKa determination.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a calibrated electrode

-

Autotitrator or manual titration setup

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in water with a known ionic strength (adjusted with KCl).

-

Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve. Specialized software is often used for more accurate pKa calculation from the titration data.

References

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 99202-39-8 CAS MSDS (2-(PIPERIDIN-4-YLSULFANYL)PYRIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Biological activity of 2-(Piperidin-4-yl)pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Piperidin-4-yl)pyridine Derivatives

Executive Summary

The 2-(piperidin-4-yl)pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity, combined with the basic nitrogen of the piperidine ring and the aromatic pyridine moiety, provides a versatile framework for designing molecules with high affinity and selectivity for a diverse range of biological targets. This guide synthesizes current research to provide drug development professionals with a comprehensive understanding of the multifaceted biological activities of these derivatives. We will explore their mechanisms of action in key therapeutic areas, including inflammation, oncology, and infectious diseases, while providing detailed experimental protocols and critical insights into their structure-activity relationships (SAR).

Introduction: The 2-(Piperidin-4-yl)pyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] When coupled at its 4-position to a pyridine ring, it forms the 2-(piperidin-4-yl)pyridine scaffold, a structure that serves as a cornerstone for numerous biologically active compounds.[1][2] This arrangement allows for precise three-dimensional orientation of substituents, enabling tailored interactions with the active sites of proteins. The pyridine ring can engage in π-stacking and hydrogen bonding, while the piperidine nitrogen can be protonated at physiological pH, forming crucial ionic interactions. This unique combination of features has led to the development of derivatives with potent activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This document serves as a technical exploration of these activities, grounded in mechanistic data and validated experimental methodologies.

Section 1: Anti-inflammatory Activity and Mechanism of Action

Chronic inflammation is a key pathological driver of numerous diseases. Derivatives of the 2-(piperidin-4-yl)pyridine scaffold have emerged as potent anti-inflammatory agents, primarily through the modulation of the NF-κB signaling pathway.

A key example is found in a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[3] One potent compound from this series, designated 6e , was identified from an in-house library and demonstrated significant inhibitory activity on the production of pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] Further investigation revealed that its mechanism involves the inhibition of the NF-κB pathway. Specifically, compound 6e was shown to restore the phosphorylation level of IκBα, an inhibitor of NF-κB.[3] This prevents the degradation of IκBα and subsequently blocks the translocation of the p65 NF-κB subunit to the nucleus, thereby downregulating the transcription of inflammatory genes like TNF-α.[3] In vivo, this activity was confirmed in a xylene-induced ear oedema mouse model, where compound 6e showed more potent anti-inflammatory effects than ibuprofen.[3]

Data Presentation: In Vitro Anti-inflammatory Activity

| Compound | Target | Assay System | IC₅₀ (μM) | Source |

| 6e | NO Production | LPS-stimulated RAW 264.7 | 0.86 | [3] |

| 6e | TNF-α Production | LPS-stimulated RAW 264.7 | 1.87 | [3] |

Mandatory Visualization: NF-κB Pathway Modulation

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 2-(piperidin-4-yl)pyridine derivative (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement: Collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration, an indicator of NO production, by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Causality: This assay quantifies the ability of the test compound to inhibit the inflammatory response triggered by LPS. The Griess reaction is a validated, colorimetric method to measure nitrite, a stable breakdown product of NO, providing a reliable proxy for iNOS activity and the compound's anti-inflammatory potential.

Section 2: Anticancer Applications - Targeting Kinase Signaling and Apoptosis

The 2-(piperidin-4-yl)pyridine scaffold is a key component in several potent anticancer agents, demonstrating efficacy through mechanisms such as kinase inhibition and the induction of apoptosis.

Dual ALK/ROS1 Inhibition in Non-Small-Cell Lung Cancer (NSCLC)

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when rearranged, act as oncogenic drivers in a subset of NSCLC. A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual ALK/ROS1 inhibitors, with the goal of overcoming clinical resistance to first-generation inhibitors like crizotinib.[4] The representative compound 2e demonstrated potent anti-proliferative activity against both ALK-addicted (H3122) and ROS1-addicted (HCC78) cell lines.[4] Critically, 2e also showed impressive enzymatic activity against the clinically relevant crizotinib-resistant ALKL1196M mutant and the ROS1G2032R mutant, highlighting its potential to address acquired drug resistance.[4]

Data Presentation: Activity of ALK/ROS1 Inhibitor 2e

| Target | Cell Line / Assay | IC₅₀ (nM) | Comparison (Crizotinib IC₅₀, nM) | Source |

| ALKL1196M | Enzyme Assay | 41.3 | ~82.6 (2x more potent) | [4] |

| ROS1G2032R | Ba/F3 Cell Line | 104.7 | 643.5 (6x more potent) | [4] |

Mandatory Visualization: Kinase Inhibitor Screening Workflow

Induction of Apoptosis in Ovarian Cancer

Beyond kinase inhibition, these derivatives can also trigger programmed cell death. A novel pyridine derivative, H42 , was identified as a potent inhibitor of ovarian cancer cell proliferation.[6] It exhibited dose- and time-dependent inhibitory effects on A2780 and SKOV3 ovarian cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range after 72 hours of treatment.[6] Further mechanistic studies confirmed that compound H42 functions by inducing apoptosis, increasing intracellular reactive oxygen species (ROS) production, and causing DNA damage.[6]

Data Presentation: Anti-proliferative Activity of H42

| Cell Line | Incubation Time | IC₅₀ (µM) | Source |

| A2780 | 72 h | 5.40 ± 0.53 | [6] |

| SKOV3 | 72 h | 0.85 ± 0.02 | [6] |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a serial dilution of the test compound (e.g., H42 ) for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

-

MTT Reagent: After incubation, remove the media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[7][8]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the MTT tetrazolium salt. The resulting formazan concentration is directly proportional to the number of viable cells, providing a robust method to quantify the cytotoxic or cytostatic effects of a compound.

Section 3: Antifungal Potential

The emergence of drug-resistant fungal pathogens necessitates the development of novel antimycotics. Hybrid molecules that combine the 2-(piperidin-4-yl)pyridine scaffold with other pharmacophores, such as isoquinoline, have shown promising antifungal activity.[5][9]

A series of these hybrid compounds were evaluated for their efficacy against clinically relevant yeast species. Several compounds demonstrated complete growth inhibition against Candida albicans and the often-resistant Candida krusei.[5] One compound, 6i , was particularly notable for its broad-spectrum activity, inhibiting the growth of aspergilli in addition to yeasts.[5][9] The structure-activity relationship studies suggested that unbranched alkyl side chains with 10-12 carbon atoms were associated with the highest activity.[5]

Data Presentation: Antifungal Activity (Minimum Inhibitory Concentration)

| Compound | Fungal Species | MIC (µg/mL) | Source |

| 6i | Aspergillus spp. | 16-32 | [5] |

| 6k | Rhizopus arrhizus | 16-32 | [5] |

| 6l | Rhizopus arrhizus | 16-32 | [5] |

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI)

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., C. albicans) suspension in RPMI 1640 medium, adjusted to a final concentration of ~0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI 1640 medium.

-

Inoculation: Add the prepared fungal inoculum to each well, resulting in a final volume of 200 µL. Include a drug-free growth control and a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or 100% reduction) compared to the drug-free control well.

-

Causality: This standardized method directly assesses the ability of a compound to inhibit fungal growth. By determining the lowest effective concentration, it provides a quantitative measure of antifungal potency that is essential for comparing compounds and guiding further development.

Section 4: Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(piperidin-4-yl)pyridine derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyridine rings. Synthesizing the available data reveals several key SAR trends.

-

Piperidine N1-Substitution: This position is a critical handle for modulating activity. In ALK/ROS1 inhibitors, complex aromatic and heterocyclic groups at this position are essential for fitting into the kinase ATP-binding pocket and achieving high potency.[4]

-

Pyridine Ring Substitution: For CH24H inhibitors, the addition of a piperidin-1-yl group directly onto the pyridine ring resulted in a significant boost in potency, yielding compounds with single-digit nanomolar activity.[10] This suggests a key interaction site accessible from the pyridine core.

-

Appended Side Chains: In the case of antifungal hybrids, long, unbranched alkyl chains (10-12 carbons) attached to the molecular scaffold were found to be optimal for activity, likely enhancing the compounds' ability to disrupt the fungal cell membrane.[5]

-

Core Modifications: Fusing the pyridine ring with other heterocycles, such as in the 2-(piperidin-4-yl)-1H-benzo[d]imidazole series, creates new interaction points and significantly influences the biological profile, directing the activity towards anti-inflammatory targets.[3]

Mandatory Visualization: General SAR Summary

Conclusion and Future Directions

The 2-(piperidin-4-yl)pyridine scaffold is a validated "privileged" structure in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective enzyme inhibition in cancer to broad-spectrum antimicrobial effects. The key to their success lies in the scaffold's synthetic tractability, which allows for fine-tuning of physicochemical properties and precise orientation of functional groups to engage with specific biological targets.

Future research should focus on leveraging computational and structure-based design to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Exploring novel combinations of this core with other pharmacophores could unlock activities against new target classes. Furthermore, a deeper investigation into the mechanisms of resistance and off-target effects will be crucial for translating these promising compounds from the laboratory to the clinic. The continued exploration of the chemical space around this versatile scaffold holds immense promise for the development of new therapies for a wide range of human diseases.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-(Piperidin-4-yl)pyridine dihydrochloride

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, 2-(Piperidin-4-yl)pyridine dihydrochloride, a heterocyclic amine, represents a structural motif of significant interest. As with any specialized research chemical, a thorough and nuanced understanding of its safety profile, potential toxicity, and appropriate handling is not merely a regulatory formality but a cornerstone of responsible science. This guide is engineered to move beyond rote compliance, offering a deep-dive into the principles of safe handling grounded in the physicochemical nature of the compound and toxicological data from analogous structures. The core philosophy of this document is that a scientifically rigorous safety protocol is a self-validating system, ensuring the protection of personnel, the integrity of research, and environmental stewardship.

Section 1: Chemical Identity and Hazard Profile

This compound is a solid, hygroscopic substance.[1] The presence of the pyridine and piperidine rings, common moieties in pharmacologically active compounds, dictates its chemical reactivity and toxicological profile.[2] The dihydrochloride salt form generally increases water solubility compared to the free base.

While specific toxicological data for this exact dihydrochloride salt is not extensively published, a robust hazard profile can be constructed from Global Harmonized System (GHS) classifications of the parent compound, 2-(Piperidin-4-yl)pyridine, and safety data sheets (SDS) for closely related analogues.[3][4][5]

Table 1: GHS Hazard Classification for 2-(Piperidin-4-yl)pyridine and Analogues

| Hazard Class | Hazard Category | GHS Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][5] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][5] |

Note: This table is a synthesis of data from the parent free base and closely related dihydrochloride analogues. The GHS classification for the specific title compound should be confirmed via the supplier-specific SDS.

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion. The "harmful" classification (Category 4) indicates that while not severely toxic in small quantities, significant exposure can lead to adverse health effects. The potential for serious eye damage is a critical risk that necessitates stringent eye protection protocols.[5]

Section 2: Toxicological Profile and Mechanistic Insights

Understanding the "why" behind toxicity is paramount for developing truly effective safety measures. The toxicological profile of this compound is largely influenced by the pyridine moiety.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: As a water-soluble salt, absorption following ingestion is likely.[1] Dermal absorption of pyridine and its derivatives can also occur. The primary concern in a laboratory setting is the inhalation of aerosolized particles, which can lead to rapid systemic absorption.

-

Metabolism: Pyridine itself is metabolized in humans, with primary metabolites including the N-methylpyridinium ion and pyridine-N-oxide, which are excreted in the urine.[6] It is reasonable to infer a similar metabolic pathway for substituted pyridines. The piperidine ring can also undergo metabolic modification.

-

Toxicity Mechanism: The toxicity of many pyridine derivatives is linked to their ability to disrupt cellular processes. While specific mechanisms for this compound are not detailed, pyridine toxicity can involve effects on the central nervous system, liver, and kidneys.[7][8] The irritant effects on skin, eyes, and the respiratory tract are likely due to the compound's chemical nature as an amine salt, which can interact with and disrupt mucosal membranes.

2.2 Acute and Chronic Effects

-

Acute Exposure: The immediate risks are associated with its irritant properties and acute toxicity. Symptoms of acute overexposure could include irritation of the nose, throat, and lungs, skin redness and discomfort, severe eye pain, and gastrointestinal distress if ingested.[3][4]

-

Chronic Exposure: Data on the chronic effects of this specific compound are not available. However, long-term exposure to some pyridine compounds has been associated with liver and neurological effects in animal studies.[8] The International Agency for Research on Cancer (IARC) classifies pyridine as a Group 2B carcinogen, "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[6] This underscores the importance of minimizing long-term, low-level exposure.

Section 3: The Cornerstone of Safety: Risk Assessment and Handling Protocols

A proactive safety culture is built on a foundation of rigorous risk assessment and meticulously planned handling procedures. The causality behind these protocols is to create multiple layers of defense against accidental exposure.

3.1 Risk Assessment Workflow

Before any new protocol involving this compound is initiated, a formal risk assessment must be conducted. This process is not a mere checklist but a dynamic evaluation of the specific experimental context.

Caption: Risk assessment workflow for handling hazardous chemical powders.

3.2 Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system, where each step minimizes the potential for release and exposure.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in sterile water.

Materials:

-

This compound

-

Sterile, deionized water

-

Calibrated analytical balance within a ventilated enclosure or chemical fume hood

-

Anti-static weighing dish

-

Spatula

-

Appropriate-sized volumetric flask with stopper

-

Personal Protective Equipment (PPE) as defined in Table 2

Procedure:

-

Preparation:

-

Don all required PPE before entering the designated handling area. The rationale is to be fully protected before any potential exposure can occur.

-

Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly (check airflow indicator). This is the primary engineering control to capture any generated dust.

-

Decontaminate the work surface with a suitable solvent (e.g., 70% ethanol) and lay down absorbent bench paper.

-

-

Weighing:

-

Place the anti-static weighing dish on the balance and tare. Using an anti-static dish is crucial to prevent the fine powder from scattering due to static electricity.

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean spatula, slowly transfer the approximate amount of powder to the weighing dish. Perform this action slowly and close to the surface of the dish to minimize dust generation.

-

Close the primary container immediately after dispensing. This minimizes the hygroscopic compound's exposure to atmospheric moisture and reduces the chance of a spill.

-

Record the exact weight.

-

-

Solution Preparation:

-

Carefully transfer the weighed powder into the volumetric flask. A powder funnel can aid in a clean transfer.

-

Using a small amount of the solvent (sterile water), rinse the weighing dish and spatula, transferring the rinsate into the volumetric flask to ensure quantitative transfer.

-

Add approximately 80% of the final volume of solvent to the flask.

-

Stopper the flask and gently swirl to dissolve the solid. If necessary, sonication can be used. Do not heat unless the compound's stability at higher temperatures is confirmed.

-

Once fully dissolved, allow the solution to return to room temperature.

-

Carefully add solvent to the calibration mark on the volumetric flask.

-

Stopper and invert the flask several times to ensure a homogenous solution.

-

-

Cleanup:

-

Wipe the spatula and work surface with a damp cloth, treating the cloth as contaminated waste.

-

Dispose of the weighing dish and any other disposable items in the designated solid hazardous waste container.

-

Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

-

Table 2: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale and Field Insight | Source(s) |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Provides good chemical resistance against many amine compounds. Double-gloving is recommended for extended handling to protect against undetected pinholes. | [3][4] |

| Eye Protection | Chemical safety goggles with side shields | Protects against dust particles. If there is a significant splash risk (e.g., large volumes), a face shield should be worn over the goggles. | [3][9] |

| Skin/Body Protection | Closed-front lab coat | Prevents contamination of personal clothing. Ensure cuffs are tucked into gloves. | [10] |

| Respiratory Protection | Generally not required if handled within a fume hood. If weighing in an open lab, a NIOSH-approved N95 respirator is the minimum protection against dust. | The primary control should always be engineering (fume hood). A respirator is a secondary defense for specific, higher-risk tasks. | [4] |

Section 4: Emergency Procedures - A Plan for When Things Go Wrong

Preparedness is the key to mitigating the consequences of an accidental exposure or spill. All personnel must be trained on these procedures.

Caption: Decision tree for emergency response to chemical exposure.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: This is a critical exposure route. Immediately flush eyes with a directed stream of water from an eyewash station for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate medical attention, regardless of the apparent severity.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Give the person a glass of water to drink. Seek immediate medical attention.

4.2 Spill Response [4]

-

Minor Spill (e.g., <1 gram in a fume hood):

-

Ensure PPE is worn.

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep the material into a designated hazardous waste container.

-

Wipe the area with a wet cloth, treating the cloth as hazardous waste.

-

-

Major Spill (e.g., >1 gram or outside of containment):

-

Evacuate the immediate area and alert others.

-

Contact the institutional safety officer or emergency response team.

-

Prevent entry into the area.

-

If safe to do so, increase ventilation to the area.

-

Section 5: Storage and Disposal

5.1 Storage The chemical stability of this compound requires specific storage conditions to maintain its integrity and prevent hazardous situations.[3]

-

Conditions: Store in a cool, dry, and well-ventilated area.

-

Container: Keep the container tightly closed to prevent absorption of moisture, as the compound is hygroscopic.[1]

-

Incompatibilities: Store away from strong oxidizing agents.[9]

5.2 Disposal Chemical waste disposal is a regulated process that must adhere to local, state, and federal guidelines.

-

Waste Classification: This material should be treated as hazardous waste.

-

Procedure: Dispose of unused material and contaminated items (e.g., gloves, weighing dishes) in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profile of 2-(Piperidin-4-yl)pyridine Dihydrochloride

Introduction: Solubility as a Cornerstone of Drug Development

In the landscape of drug discovery and development, the intrinsic property of solubility is a critical determinant of a compound's ultimate success. Poor aqueous solubility can severely hamper a drug candidate's bioavailability, leading to suboptimal therapeutic efficacy and complex formulation challenges. For ionizable compounds such as 2-(Piperidin-4-yl)pyridine dihydrochloride, solubility is not a single value but a profile that is highly dependent on the pH of the surrounding medium. Understanding this profile is paramount for predicting a compound's behavior in the gastrointestinal tract, guiding formulation strategies, and ensuring consistent product performance.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior.

| Property | Value (Predicted/Estimated) | Significance |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | Defines the elemental composition and molar mass. |

| Molecular Weight | 235.15 g/mol [1] | Influences diffusion and dissolution rates. |

| pKa | (Predicted) ~8.5 (piperidine nitrogen), ~5.5 (pyridine nitrogen) | The ionization state of the molecule is pH-dependent, which directly impacts solubility. As a dihydrochloride salt, both nitrogen atoms are protonated at low pH. |

| logP | (Predicted for free base) ~1.5 - 2.0 | Indicates the lipophilicity of the neutral form of the molecule, affecting its solubility in organic solvents and partitioning behavior. |

| Melting Point | Data not available | A high melting point can indicate strong crystal lattice energy, which may correlate with lower solubility. |

Note: Predicted values are generated from computational models and should be experimentally verified.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug development, two types of solubility are commonly measured:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, after a state of equilibrium has been reached.[2][3] This is a critical parameter for understanding the fundamental physicochemical properties of a drug substance and is often determined using the shake-flask method.[4]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a short incubation period, typically following the addition of a concentrated stock solution (often in DMSO) to an aqueous buffer.[5][6] It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility liabilities.[5][7]

Experimental Determination of Solubility

A comprehensive solubility profile requires assessment in a variety of relevant solvent systems.

Aqueous Solubility Across a pH Range

The pH-dependent solubility of an ionizable compound is of utmost importance. For this compound, the solubility is expected to be highest at low pH where the molecule is fully protonated and exists as the highly water-soluble dication. As the pH increases, the molecule will deprotonate, leading to a decrease in solubility.

Solubility in Organic Solvents

Assessing solubility in common organic solvents provides insights into the compound's polarity and can be useful for developing analytical methods and certain formulation approaches.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the conditions of the gastrointestinal tract. This includes Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF for fasted state and FeSSIF for fed state). These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.

Illustrative Solubility Data for a Hypothetical Dihydrochloride Salt of a Pyridine Derivative

The following table presents a hypothetical but representative solubility profile for a compound structurally similar to this compound.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | > 200 |

| Phosphate Buffer (pH 4.5) | 25 | Thermodynamic | 150 |

| Phosphate Buffer (pH 6.8) | 25 | Thermodynamic | 25 |

| Water | 25 | Thermodynamic | 180 |

| Methanol | 25 | Thermodynamic | 50 |

| Ethanol | 25 | Thermodynamic | 20 |

| DMSO | 25 | Thermodynamic | > 200 |

| Simulated Gastric Fluid (SGF) | 37 | Thermodynamic | > 200 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | Thermodynamic | 35 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | Thermodynamic | 75 |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Calibrated analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Cap the vials securely and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Diagram of Thermodynamic Solubility Workflow

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility Determination

This protocol describes a common method for assessing kinetic solubility, often used in high-throughput screening.[8][9]

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (nephelometry or UV-Vis) or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).

-

Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

-

Detection:

-

Nephelometry: Measure the light scattering in each well to detect the formation of a precipitate.

-

Direct UV/LC-MS: Filter the contents of the wells to remove any precipitate and then measure the concentration of the compound in the filtrate using a UV-Vis plate reader or by LC-MS.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is observed.

Diagram of Kinetic Solubility Workflow

Caption: Kinetic Solubility Workflow

Conclusion: Integrating Solubility Data into Drug Development

The solubility profile of this compound is a critical dataset that informs numerous aspects of its development pathway. High solubility at the low pH of the stomach suggests that dissolution will likely not be a limiting factor for absorption in the upper gastrointestinal tract. However, a decrease in solubility at the higher pH of the small intestine, where most drug absorption occurs, needs to be carefully considered. Biorelevant media can provide further insights into the potential for food effects on absorption.

By employing robust and well-validated methodologies as outlined in this guide, researchers can generate a comprehensive and reliable solubility profile. This data is not merely a set of numbers but a strategic tool that enables informed decision-making, from lead optimization and candidate selection to formulation design and the prediction of in vivo performance.

References

- 1. 3-(Piperidin-4-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 21192973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. evotec.com [evotec.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Methodological & Application

Application Note: A Robust and Scalable Synthetic Route for 2-(Piperidin-4-yl)pyridine Dihydrochloride

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-(Piperidin-4-yl)pyridine Dihydrochloride, a valuable building block in pharmaceutical research and drug development. The described three-step synthetic pathway is designed for scalability, reliability, and high purity of the final product. The route commences with the catalytic hydrogenation of 2-(pyridin-4-yl)pyridine, followed by an intermediate N-Boc protection step to facilitate purification and handling, and concludes with an efficient deprotection and concurrent salt formation. This document details the underlying chemical principles, provides step-by-step protocols, and offers expert insights into critical process parameters, ensuring reproducibility for researchers, chemists, and drug development professionals.

Introduction: Significance and Synthetic Strategy

The 2-(Piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid framework and the presence of two basic nitrogen atoms allow for diverse interactions with biological targets. The direct functionalization of pyridine rings can be challenging due to their electronic properties[1]. Therefore, a common and effective strategy is to construct the desired piperidine ring via the reduction of a suitable pyridine precursor[2][3].

The synthetic route detailed herein was selected for its operational simplicity, use of readily available starting materials, and high overall yield. The strategy is segmented into three primary stages:

-

Catalytic Hydrogenation: The aromatic pyridine ring of the starting material is selectively reduced to a piperidine ring.

-

Intermediate Protection: The secondary amine of the newly formed piperidine is protected with a tert-butoxycarbonyl (Boc) group, which enhances solubility in organic solvents and simplifies purification.

-

Deprotection and Salt Formation: The Boc group is removed under acidic conditions, which simultaneously protonates both nitrogen atoms to yield the stable dihydrochloride salt.

This methodical approach ensures high purity at each stage and provides a robust foundation for large-scale production.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below.

Figure 1: Overall synthetic scheme for this compound.

Part I: Catalytic Hydrogenation of 2-(Pyridin-4-yl)pyridine

Scientific Principle